molecular formula C7H5ClFIO B8262569 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

Cat. No.: B8262569
M. Wt: 286.47 g/mol
InChI Key: CNRTYHYKBJNCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-fluoro-4-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5ClFIO It is a halogenated anisole derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene typically involves halogenation reactions. One common method is the sequential halogenation of anisole derivatives. For example, starting with 2-iodoanisole, chlorination and fluorination can be carried out using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available precursors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-Chloro-2-fluoro-4-iodo-5-methoxybenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects would depend on the molecular targets and pathways it interacts with, which can vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-5-iodoanisole
  • 2-Chloro-5-iodoanisole
  • 4-Chloro-2-fluoroanisole

Comparison: 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

1-chloro-2-fluoro-4-iodo-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRTYHYKBJNCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-4-fluoroanisole (4.69 g, Lancaster) in chloroform (250 mL) was added silver trifluoroacetate (23.2 g, Aldrich) followed by iodine (15.8 g, Aldrich) in several portions. The reaction mixture was stirred for 2 hours and filtered through Celite. The filtrate was washed with water, brine, dried and concentrated. The crude product was purified by crystallization from ether/petroleum ether to give 5-chloro-4-fluoro-2-iodoanisole (5.0 g). MS (M+H)+, 285.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
silver trifluoroacetate
Quantity
23.2 g
Type
catalyst
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round-bottom flask was charged with 2-chloro-1-fluoro-4-methoxybenzene (Alfa Aesar, Ward Hill, Mass., 2.714 g, 16.90 mmol), DCM (24.86 ml), AcOH (24.86 ml), and sulfuric acid (0.496 ml, 9.30 mmol) to give a solution. n-iodosuccinimide (3.80 g, 16.90 mmol) was added in a single portion. TLC showed what appeared to be conversion of the starting material to a slightly higher, move UV-active spot. The mixture was diluted with DCM, washed with water (2×), washed with saturated aq. sodium thiosulfate, dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 0-10% EtOAc/Heptane) to give 3.409 g of a clear oil. This oil was used directly in the next reaction without further purification.
Quantity
2.714 g
Type
reactant
Reaction Step One
Name
Quantity
24.86 mL
Type
reactant
Reaction Step One
Quantity
0.496 mL
Type
reactant
Reaction Step One
Name
Quantity
24.86 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Silver trifluoroacetate (23.2 g, 105.0 mmol) was added to a solution of 2-chloro-1-fluoro-4-methoxy-benzene (5 g, 29.2 mmols) in chloroform (250 ml), followed by iodine (15.8 g, 62.2 mmol) in several portions. The mixture was stirred at room temperature for 2 hours and filtered through Celite. The filtrate was washed with water, brine, dried with Na2SO4, decanted, and concentrated to dryness. Silica chromatography of the crude using a gradient of ethyl acetate and hexane afforded 1-chloro-2-fluoro-4-iodo-5-methoxy-benzene (6.8 g, 81% yield). 1H NMR (500 MHz, DMSO-d6) δ 3.83 (s, 3H), 7.22 (d, 1H), 7.88 (d, 1H).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Silver trifluoroacetate
Quantity
23.2 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.